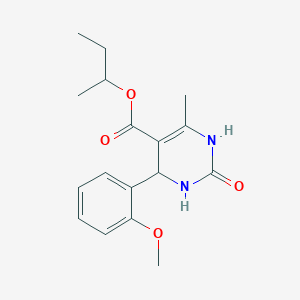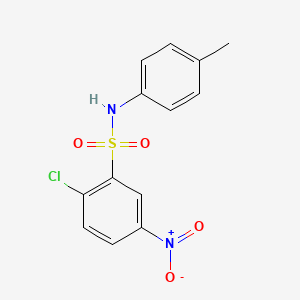
6-chloro-N-(4-chlorophenyl)-4-nitro-2-pyridinamine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(4-chlorophenyl)-4-nitro-2-pyridinamine 1-oxide is a chemical compound that has gained attention in the field of scientific research due to its potential biological and therapeutic applications. This compound is commonly referred to as "6-Cl-PNP-NO" and is a member of the nitric oxide donor family of compounds. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, immune response, and neurotransmission. The synthesis of 6-Cl-PNP-NO is relatively simple, and it has been shown to possess unique biochemical and physiological effects that make it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 6-Cl-PNP-NO is primarily through the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, immune response, and neurotransmission. The compound is a nitric oxide donor, which means it releases nitric oxide in a controlled manner. The release of nitric oxide leads to the activation of various signaling pathways that result in the observed biological and therapeutic effects.
Biochemical and Physiological Effects:
6-Cl-PNP-NO has been shown to possess unique biochemical and physiological effects that make it a promising candidate for future research. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, 6-Cl-PNP-NO has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, the compound has been shown to improve vascular function and reduce blood pressure. In neurological research, 6-Cl-PNP-NO has been shown to protect against neurodegeneration and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Cl-PNP-NO in lab experiments are its ease of synthesis, low cost, and unique biological and therapeutic effects. The compound has been shown to be effective in various disease models and has the potential to be developed into a therapeutic agent. However, the limitations of using 6-Cl-PNP-NO in lab experiments are its potential toxicity and lack of specificity. The compound releases nitric oxide in a non-specific manner, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 6-Cl-PNP-NO. One direction is to investigate the compound's potential as a therapeutic agent in various diseases such as cancer, cardiovascular disease, and neurological disorders. Another direction is to develop more specific nitric oxide donors that can target specific signaling pathways. Additionally, research can be done to investigate the potential toxicity of the compound and to develop safer alternatives. Finally, research can be done to investigate the potential of combining 6-Cl-PNP-NO with other compounds to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 6-Cl-PNP-NO involves the reaction of 6-chloro-2-pyridinamine and 4-chloronitrobenzene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 6-chloro-N-(4-chlorophenyl)-4-nitropyridin-2-amine, which is then converted to 6-Cl-PNP-NO through a nitration reaction using sodium nitrite and acetic acid. The final product is a yellow crystalline powder with a melting point of 204-205°C.
Wissenschaftliche Forschungsanwendungen
6-Cl-PNP-NO has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, 6-Cl-PNP-NO has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, the compound has been shown to improve vascular function and reduce blood pressure. In neurological research, 6-Cl-PNP-NO has been shown to protect against neurodegeneration and improve cognitive function.
Eigenschaften
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-1-hydroxy-4-nitropyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-7-1-3-8(4-2-7)14-11-6-9(16(18)19)5-10(13)15(11)17/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBWRUALAUTDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C=C(N2O)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[(4-chlorophenyl)amino]-4-nitropyridin-1-ium-1-olate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)

amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4891490.png)
![2,2'-{[2-(cyclohexylamino)-1,1-ethenediyl]disulfonyl}bis[3-(cyclohexylamino)acrylonitrile]](/img/structure/B4891491.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)
![2,2,3,3-tetrafluoro-N,N'-bis[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]succinamide](/img/structure/B4891515.png)

![2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol](/img/structure/B4891528.png)

![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)
![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]benzamide}](/img/structure/B4891557.png)
![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)